molecular formula C12H11NO2S2 B5067400 5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5067400
M. Wt: 265.4 g/mol
InChI Key: FKFMMSOHYHLUCK-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMB or MMBTH and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MMB is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. MMB has been found to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in tumor growth and inflammation. MMB has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MMB has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MMB has also been found to possess anti-inflammatory properties and can be used to treat inflammatory diseases. Moreover, MMB has been found to possess antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMB in lab experiments is its high potency and specificity. MMB has been found to possess high antitumor activity and can be used at low concentrations. Moreover, MMB has been found to possess low toxicity and can be used in vivo. However, one of the limitations of using MMB in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on MMB. One of the future directions is to investigate the potential of MMB as a therapeutic agent for inflammatory diseases. Another future direction is to investigate the potential of MMB as a chemotherapeutic agent for cancer. Moreover, future research can focus on improving the solubility of MMB to enhance its bioavailability.

Synthesis Methods

MMB is synthesized by the reaction of 4-methoxybenzaldehyde and thiosemicarbazide in ethanol under reflux conditions. The product obtained is then reacted with acetic anhydride and triethylamine to yield MMB. The purity of MMB can be determined by thin-layer chromatography (TLC) and melting point determination.

Scientific Research Applications

MMB has shown promising results in various scientific research studies. It has been found to possess antitumor, antifungal, and antibacterial properties. MMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, MMB has been found to possess anti-inflammatory properties and can be used to treat inflammatory diseases.

properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)16)7-8-3-5-9(15-2)6-4-8/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFMMSOHYHLUCK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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